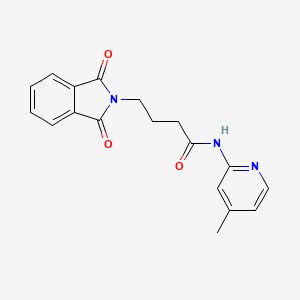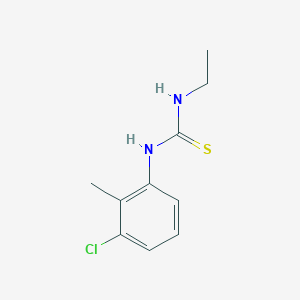![molecular formula C17H18N2O2S B5804000 N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5804000.png)
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide, also known as NHBC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. NHBC is a thioamide derivative of 4-isopropylbenzoic acid and has a molecular formula of C16H16N2O2S.
Mécanisme D'action
The mechanism of action of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Inhibition of these enzymes and proteins may contribute to the anti-cancer and neuroprotective effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in programmed cell death. This compound has also been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. In addition, this compound has been shown to decrease the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix, which may contribute to its anti-cancer and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. This compound is also stable under normal laboratory conditions, making it suitable for long-term storage. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. In addition, this compound has not been extensively studied in vivo, and its potential toxicity and side effects are not fully understood.
Orientations Futures
There are several future directions for the study of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide. One potential direction is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of this compound in vivo and to identify potential side effects. In addition, the mechanism of action of this compound needs to be further elucidated to better understand its biochemical and physiological effects. Finally, studies are needed to determine the potential of this compound as a tool for studying specific enzymes and proteins involved in disease processes.
Méthodes De Synthèse
The synthesis of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide involves the reaction of 2-aminophenol with 4-isopropylbenzoyl chloride in the presence of triethylamine and carbon disulfide. The resulting product is this compound, which can be purified through recrystallization. The yield of this compound obtained through this method is around 60-70%.
Applications De Recherche Scientifique
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide has shown potential applications in various fields of biomedical research, including cancer therapy, neurodegenerative diseases, and infectious diseases. This compound has been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. In addition, this compound has been found to have neuroprotective effects and has been suggested as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(2-hydroxyphenyl)carbamothioyl]-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11(2)12-7-9-13(10-8-12)16(21)19-17(22)18-14-5-3-4-6-15(14)20/h3-11,20H,1-2H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBNTXXFPUPGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide](/img/structure/B5803921.png)
![N-(4-fluorobenzyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803923.png)
![4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile](/img/structure/B5803925.png)
![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5803931.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5803934.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B5803944.png)

![1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5803953.png)

![N-benzyl-4-[2-(dimethylamino)ethoxy]-6-methyl-2-pyrimidinamine](/img/structure/B5803971.png)

![N-ethyl-3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5803997.png)

![N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5804006.png)